molecular formula C11H17F3O B137382 4-Tert-butyl-2-trifluoromethylcyclohexanone CAS No. 132091-74-8

4-Tert-butyl-2-trifluoromethylcyclohexanone

Cat. No.: B137382
CAS No.: 132091-74-8
M. Wt: 222.25 g/mol
InChI Key: GESGAVKCQTXSBR-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-trifluoromethylcyclohexanone is an organic compound with the molecular formula C11H17F3O It is a cyclohexanone derivative, characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-trifluoromethylcyclohexanone typically involves the reaction of cyclohexanone with tert-butyl and trifluoromethyl reagents under specific conditions. One common method involves the use of tert-butyl lithium and trifluoromethyl iodide in an anhydrous solvent, followed by the addition of cyclohexanone. The reaction is carried out at low temperatures to ensure the stability of the intermediates and to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-trifluoromethylcyclohexanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Tert-butyl-2-trifluoromethylcyclohexanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-trifluoromethylcyclohexanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

    4-Tert-butylcyclohexanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-Trifluoromethylcyclohexanone: Lacks the tert-butyl group, affecting its reactivity and applications.

Uniqueness: 4-Tert-butyl-2-trifluoromethylcyclohexanone is unique due to the presence of both tert-butyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-tert-butyl-2-(trifluoromethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3O/c1-10(2,3)7-4-5-9(15)8(6-7)11(12,13)14/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESGAVKCQTXSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454694
Record name 4-TERT-BUTYL-2-TRIFLUOROMETHYLCYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132091-74-8
Record name 4-TERT-BUTYL-2-TRIFLUOROMETHYLCYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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